

# Application Notes & Protocols: Evaluating the Efficacy of ML117 in Patient-Derived Organoids

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## Compound of Interest

Compound Name: **ML117**

Cat. No.: **B1238370**

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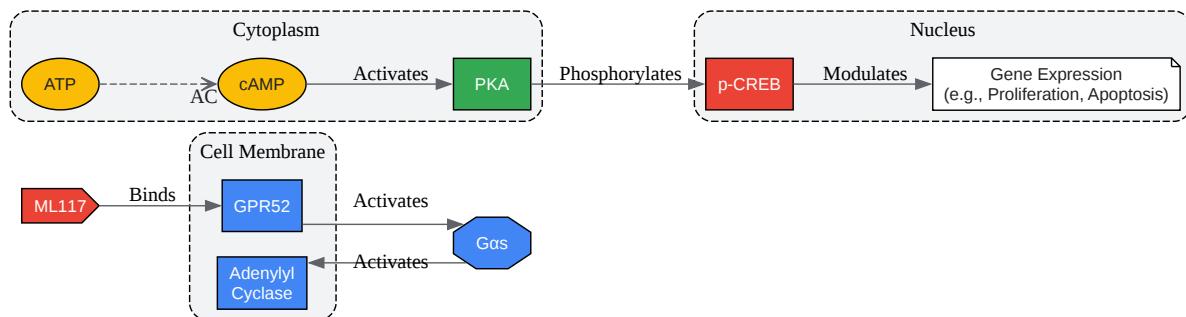
Audience: Researchers, scientists, and drug development professionals.

**Introduction:** Patient-derived organoids (PDOs) are three-dimensional (3D) *in vitro* culture systems that recapitulate the genetic and phenotypic characteristics of an original patient's tumor.<sup>[1][2]</sup> This makes them a powerful platform for preclinical drug screening and personalized medicine.<sup>[3][4]</sup> This document provides a detailed methodology for evaluating the therapeutic potential of **ML117**, a potent and selective agonist for the G protein-coupled receptor 52 (GPR52), using a PDO model.

GPR52 is an orphan Gαs-coupled receptor whose activation leads to an increase in intracellular cyclic AMP (cAMP).<sup>[5][6]</sup> While primarily investigated for its role in the central nervous system, aberrant expression of certain GPCRs has been linked to cancer progression.<sup>[7][8]</sup> These protocols outline a hypothetical framework for testing the efficacy of GPR52 activation with **ML117** as a novel therapeutic strategy in cancer types where GPR52 is expressed, using colorectal cancer (CRC) PDOs as an example.

## GPR52 Signaling Pathway

Activation of GPR52 by an agonist such as **ML117** initiates a canonical Gαs signaling cascade. The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream transcription factors, such as CREB (cAMP response element-binding protein), ultimately modulating gene expression to elicit a cellular response.

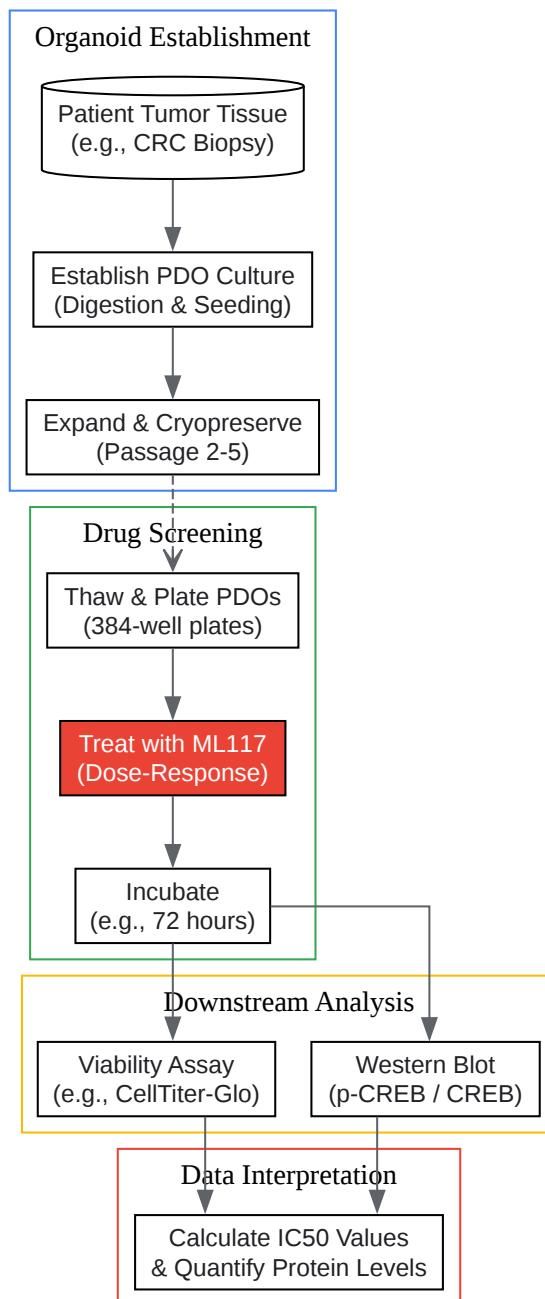


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GPR52 agonist-induced signaling cascade.

## Experimental Workflow

The overall workflow for testing **ML117** in PDOs involves establishing organoid cultures from patient tissue, expanding them for drug screening, performing viability and mechanistic assays, and finally, analyzing the data.



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Workflow for **ML117** evaluation in PDOs.

## Experimental Protocols

### Protocol 1: Establishment and Culture of Colorectal Cancer (CRC) PDOs

This protocol is adapted from established methods for generating organoids from tumor resections.[\[8\]](#)

#### Materials:

- Fresh tumor tissue in Tissue Collection Medium (DMEM/F12, 1% Penicillin-Streptomycin, 10  $\mu$ M Y-27632).
- Digestion Buffer: DMEM/F12 with 1 mg/mL Collagenase/Dispase.
- Accutase, Advanced DMEM/F12, PBS (ice-cold).
- Matrigel (Growth factor reduced), 24-well plates.
- CRC Organoid Culture Medium (See recipe below).

#### CRC Organoid Culture Medium Recipe:

Component	Stock Conc.	Final Conc.	Volume for 50 mL
<b>Advanced DMEM/F12</b>	-	-	<b>to 50 mL</b>
HEPES	1 M	10 mM	500 $\mu$ L
Glutamax	100x	1x	500 $\mu$ L
Penicillin- Streptomycin	100x	1x	500 $\mu$ L
B27 Supplement	50x	1x	1 mL
N2 Supplement	100x	1x	500 $\mu$ L
N-Acetylcysteine	500 mM	1 mM	100 $\mu$ L
Nicotinamide	1 M	10 mM	500 $\mu$ L
Human EGF	100 $\mu$ g/mL	50 ng/mL	25 $\mu$ L
Noggin	100 $\mu$ g/mL	100 ng/mL	50 $\mu$ L
R-spondin1	100 $\mu$ g/mL	500 ng/mL	250 $\mu$ L

| Y-27632 (ROCKi) | 10 mM | 10 µM | 50 µL (Add fresh) |

Procedure:

- Mince the tumor tissue into ~1 mm<sup>3</sup> fragments on ice.
- Wash fragments with 10 mL ice-cold PBS.
- Add 5 mL of pre-warmed Digestion Buffer and incubate at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the digestion with 10 mL of Advanced DMEM/F12.
- Filter the suspension through a 70 µm cell strainer.
- Centrifuge the filtrate at 300 x g for 5 minutes.
- Resuspend the pellet in 1 mL of Accutase and incubate at 37°C for 10-15 minutes to obtain a single-cell suspension.
- Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in ice-cold Matrigel at a concentration of 1,000-5,000 cells per 50 µL.
- Dispense 50 µL Matrigel domes into the center of pre-warmed 24-well plate wells.
- Incubate at 37°C for 20-30 minutes to solidify the Matrigel.
- Gently add 500 µL of CRC Organoid Culture Medium (with Y-27632) to each well.
- Culture at 37°C, 5% CO<sub>2</sub>. Change the medium every 2-3 days. Organoids should be ready for passaging or experiments in 7-14 days.[8]

## Protocol 2: ML117 Treatment and Viability Assessment

Materials:

- Established PDO cultures.
- Cell recovery solution (e.g., Corning Cell Recovery Solution) or mechanical disruption tools.

- 384-well white, clear-bottom plates.
- **ML117** stock solution (e.g., 10 mM in DMSO).
- CellTiter-Glo® 3D Cell Viability Assay kit.[\[9\]](#)
- Luminometer plate reader.

Procedure:

- Harvest organoids from Matrigel domes by incubating with cell recovery solution on ice or by mechanical disruption.
- Dissociate organoids into small fragments or single cells using Accutase or gentle trituration.
- Count the cells and resuspend them in Matrigel at a density of ~500 cells per 20  $\mu$ L.
- Plate 20  $\mu$ L of the Matrigel/organoid suspension into each well of a 384-well plate.
- Allow Matrigel to solidify at 37°C for 20 minutes.
- Add 40  $\mu$ L of culture medium to each well.
- Prepare a serial dilution of **ML117** in culture medium (e.g., from 100  $\mu$ M to 1 nM). Include a DMSO vehicle control.
- Carefully replace the medium in each well with 40  $\mu$ L of the corresponding **ML117** dilution or control medium.
- Incubate the plate for 72 hours at 37°C, 5% CO<sub>2</sub>.
- Perform the CellTiter-Glo® 3D assay according to the manufacturer's protocol.[\[9\]](#)[\[10\]](#) Briefly, add 40  $\mu$ L of reagent to each well, mix on an orbital shaker for 5 minutes, and incubate at room temperature for 30 minutes.
- Read luminescence on a plate reader.

- Normalize the data to the vehicle control and calculate IC50 values using non-linear regression.

## Protocol 3: Western Blot Analysis of Pathway Activation

### Materials:

- Treated PDO cultures from a 6-well or 12-well plate.
- Cultrex Organoid Harvesting Solution or similar.[\[11\]](#)
- RIPA buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels, transfer system, and blotting membranes.
- Primary antibodies: Rabbit anti-p-CREB (Ser133), Rabbit anti-CREB, Rabbit anti-GPR52, Mouse anti- $\beta$ -Actin.
- HRP-conjugated secondary antibodies.
- ECL substrate and imaging system.

### Procedure:

- Treat established organoids in a 12-well plate with **ML117** (e.g., at the calculated IC50 concentration) and a vehicle control for a shorter duration (e.g., 1-4 hours) to capture signaling events.
- Harvest organoids by depolymerizing the Matrigel with 1 mL of cold Organoid Harvesting Solution for 30-60 minutes on ice.[\[11\]](#)
- Transfer the solution to a microfuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
- Aspirate the supernatant and wash the organoid pellet with 1 mL of ice-cold PBS.
- Centrifuge again and remove the supernatant.

- Lyse the pellet in 100 µL of ice-cold RIPA buffer. Vortex and incubate on ice for 30 minutes.
- Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Determine protein concentration of the supernatant using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash, apply ECL substrate, and visualize bands using a chemiluminescence imager.
- Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

## Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison across different PDO lines, which represent individual patients.

Table 1: Dose-Response of Colorectal Cancer PDOs to **ML117** Treatment Data are hypothetical and for illustrative purposes only.

PDO Line ID	Patient Age	Tumor Stage	GPR52 Expression (TPM)	ML117 IC50 (µM)
<b>CRC-001</b>	<b>68</b>	<b>III</b>	<b>150.2</b>	<b>1.25</b>
CRC-002	55	IV	12.5	> 50
CRC-003	72	II	210.8	0.88

| CRC-004 | 61 | III | 95.7 | 5.76 |

Table 2: Western Blot Quantification of p-CREB/CREB Ratio Data are hypothetical, representing fold-change relative to vehicle control after 4-hour treatment with 1  $\mu$ M **ML117**.

PDO Line ID	GPR52 Expression (TPM)	p-CREB/CREB Fold-Change
CRC-001	150.2	4.5 $\pm$ 0.5
CRC-002	12.5	1.1 $\pm$ 0.2
CRC-003	210.8	6.2 $\pm$ 0.8

| CRC-004 | 95.7 | 3.1  $\pm$  0.4 |**Need Custom Synthesis?**

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